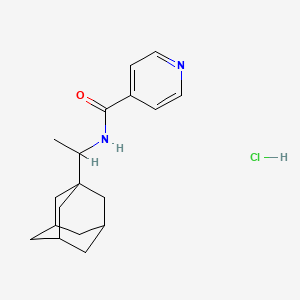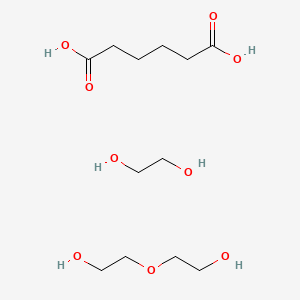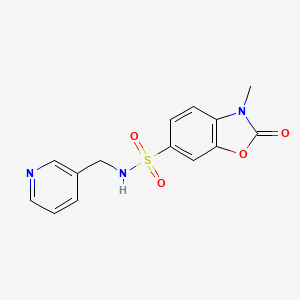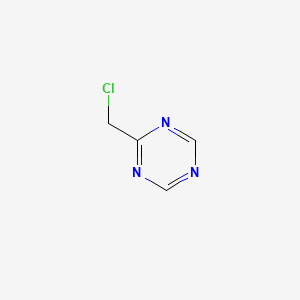![molecular formula C11H17IN2O2 B14171341 trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-40-2](/img/structure/B14171341.png)
trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide: is a chemical compound with the molecular formula C11H17N2O2+ and a molecular weight of 209.26 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group attached to a phenyl ring substituted with a methylcarbamoyloxy group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of trimethylamine with 4-(methylcarbamoyloxy)phenyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of phenyl derivatives with different substituents.
Applications De Recherche Scientifique
Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The trimethylammonium group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to exert its effects at the molecular level .
Comparaison Avec Des Composés Similaires
- Trimethyl-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium iodide
- Phenyltrimethylammonium iodide
- Trimethyl-[4-(methylcarbamoyloxy)-2-propan-2-yl-phenyl]azanium iodide
Uniqueness: Trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
3983-40-2 |
|---|---|
Formule moléculaire |
C11H17IN2O2 |
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-9(6-8-10)13(2,3)4;/h5-8H,1-4H3;1H |
Clé InChI |
MQDIHPDDANDCSL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
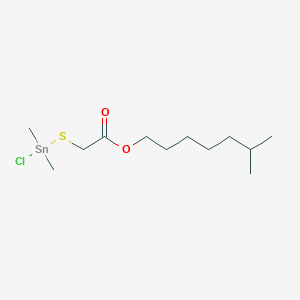
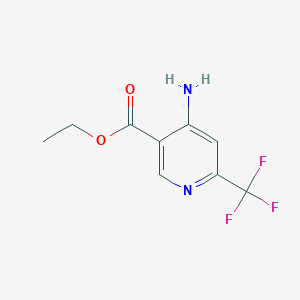
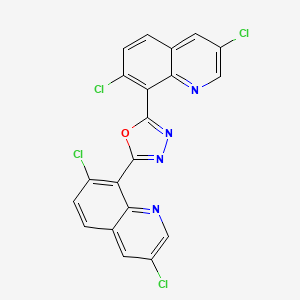
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
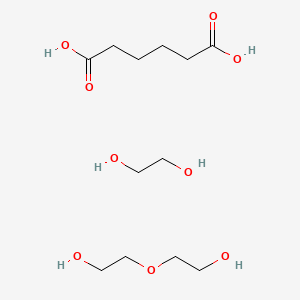
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
